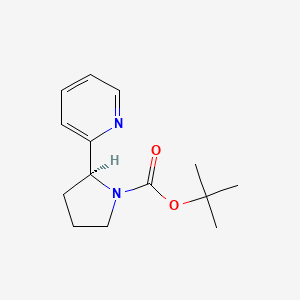

tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridin-2-yl substituent at the C2 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which is critical for its biological activity and interactions in asymmetric synthesis .

Synthesis and Characterization:

The compound is typically synthesized via multi-step procedures involving nucleophilic substitution, coupling reactions, and protective group strategies. For example, details a synthesis route starting from tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate, followed by deprotection and functionalization with pyridin-2-yl groups. Key characterization data include:

- Optical Rotation: [α]²⁵D = −55.0 (c 0.20, CHCl₃) .

- NMR Data: ¹H and ¹³C NMR spectra confirm the pyrrolidine ring structure and Boc group presence.

- HRMS: Calculated [M+H]⁺ = 318.27914; observed = 318.28009 .

The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic transformations.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl (2S)-2-pyridin-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h4-5,7,9,12H,6,8,10H2,1-3H3/t12-/m0/s1 |

InChI Key |

RCNKTIGWJSTZEE-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=N2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where a pyridinyl group is introduced to the pyrrolidine ring.

Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyrrolidine or pyridinyl rings.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Stereochemical Impact :

- The (S)-configuration in the target compound contrasts with (R)-isomers (e.g., ), which exhibit distinct biological activities. For instance, (R)-configured analogues in showed 78% yield in anticancer studies, while the (S)-isomer in achieved 60% yield .

Substituent Effects: Pyridin-2-yl vs. Pyridin-3-yl/4-yl: Pyridin-2-yl groups (as in the target compound) enhance π-π stacking in catalysis, whereas pyridin-3-yl derivatives (e.g., : tert-Butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate) are less common in organocatalysis . Boc Group Stability: The Boc group in the target compound improves stability compared to unprotected pyrrolidines (e.g., : tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate), which require harsh deprotection conditions .

Functional Group Modifications: Chloromethyl vs. Hydroxymethyl: Chloromethyl derivatives () serve as alkylation intermediates, while hydroxymethyl analogues () are prone to oxidation . Boron-Containing Analogues: Compounds like tert-Butyl (R)-3-(2-cyano-4-boronic esterphenoxy)pyrrolidine-1-carboxylate () are used in Suzuki couplings, a reactivity absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.